Tert-butyl 3-(2-hydroxyethyl)benzoate
Overview
Description
Tert-butyl 3-(2-hydroxyethyl)benzoate is an organic compound with the molecular formula C13H18O3 It contains a tert-butyl ester group attached to a benzoate moiety, which is further substituted with a hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-hydroxyethyl)benzoate typically involves the esterification of 3-(2-hydroxyethyl)benzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to drive the esterification to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction. Additionally, the purification of the product may involve distillation or recrystallization techniques to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(2-hydroxyethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Oxidation of the hydroxyethyl group can yield 3-(2-carboxyethyl)benzoate or 3-(2-formylethyl)benzoate.
Reduction: Reduction of the ester group can produce 3-(2-hydroxyethyl)benzyl alcohol.
Substitution: Electrophilic substitution on the aromatic ring can result in compounds like 3-(2-hydroxyethyl)-4-nitrobenzoate or 3-(2-hydroxyethyl)-4-bromobenzoate.
Scientific Research Applications
Tert-butyl 3-(2-hydroxyethyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It may serve as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: this compound is used in the production of polymers and resins due to its ester functionality.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-hydroxyethyl)benzoate in chemical reactions involves the interaction of its functional groups with various reagents. For example, in esterification reactions, the hydroxyl group of the hydroxyethyl moiety can act as a nucleophile, attacking electrophilic centers in other molecules. The ester group can also participate in hydrolysis reactions, where it is cleaved by water or other nucleophiles.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(2-hydroxypropyl)benzoate: Similar structure but with a hydroxypropyl group instead of a hydroxyethyl group.
Tert-butyl 3-(2-methoxyethyl)benzoate: Contains a methoxyethyl group instead of a hydroxyethyl group.
Tert-butyl 3-(2-chloroethyl)benzoate: Features a chloroethyl group in place of the hydroxyethyl group.
Uniqueness
Tert-butyl 3-(2-hydroxyethyl)benzoate is unique due to the presence of both a hydroxyethyl group and a tert-butyl ester group. This combination of functional groups imparts distinct reactivity and properties, making it a versatile compound in various chemical transformations and applications.
Properties
IUPAC Name |
tert-butyl 3-(2-hydroxyethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-13(2,3)16-12(15)11-6-4-5-10(9-11)7-8-14/h4-6,9,14H,7-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKIRCWYWLCPJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC(=C1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.